![molecular formula C16H12N4S B182037 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-20-2](/img/structure/B182037.png)
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolo-thiadiazoles and has been studied extensively for its various biological activities.
Mechanism of Action
The exact mechanism of action of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects
Studies have reported that 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. For instance, this compound has been found to exhibit potent antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, it has been reported to possess significant anti-inflammatory activity, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This compound has been found to exhibit significant activity against various pathogens and may have potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
The study of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is still in its early stages, and there is a lot of potential for future research. Some of the future directions for the study of this compound may include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of various diseases.
2. Studying the mechanism of action of this compound to better understand its biological activity.
3. Developing new synthesis methods for this compound to improve its solubility and other properties.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
5. Studying the toxicological effects of this compound to determine its safety for use in humans.
Conclusion
In conclusion, 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. Although the study of this compound is still in its early stages, there is a lot of potential for future research, and it may have significant implications for the development of new therapeutic agents.
Synthesis Methods
The synthesis of 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 2-phenyl-1,3-thiazolidin-4-one with hydrazine hydrate to form 2-phenyl-1,3,4-thiadiazol-5(2H)-one. This intermediate compound is then reacted with benzyl bromide in the presence of potassium carbonate to form the final product, 3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Scientific Research Applications
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. Several studies have reported the potential use of this compound as a therapeutic agent for the treatment of various diseases.
properties
CAS RN |
93073-20-2 |
|---|---|
Product Name |
3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula |
C16H12N4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-benzyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)11-14-17-18-16-20(14)19-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
AORWHAJFRSFJFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



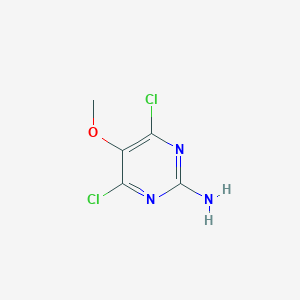
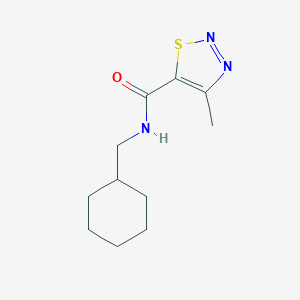
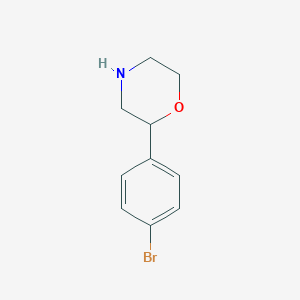
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
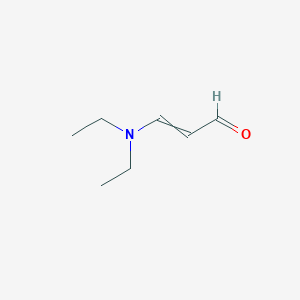
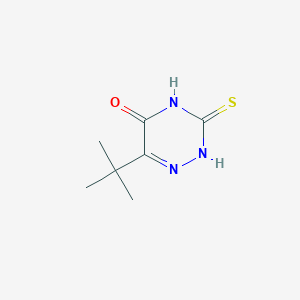
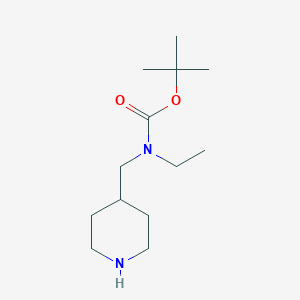

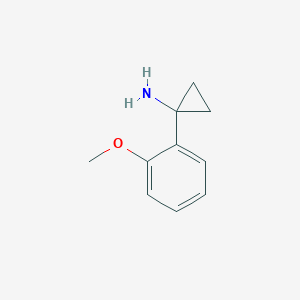

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
